Z-3-Dodecenyl E-crotonate
Overview
Description
Z-3-Dodecenyl E-crotonate is a chemical compound with the molecular formula C16H28O2. It belongs to the class of crotonate esters and is known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes a dodecenyl group and a crotonate ester moiety .
Mechanism of Action
Target of Action
Z-3-Dodecenyl E-crotonate, also known as [(E)-dodec-3-enyl] (Z)-but-2-enoate, is primarily targeted towards the Sweetpotato weevil . It is used to develop insecticides and sex pheromone traps against this pest .
Mode of Action
The compound interacts with the olfactory receptors of the Sweetpotato weevil, eliciting a behavioral response . The crotonate part of the ester plays a crucial role in the activity of the sex pheromone of the Sweetpotato weevils . The unsaturation in the aliphatic chain is important for higher levels of attraction .
Biochemical Pathways
It is known that the compound influences the behavior of the sweetpotato weevil through its interaction with the insect’s olfactory system . This suggests that the compound may affect signal transduction pathways related to olfaction.
Result of Action
The primary result of the action of this compound is the attraction of the Sweetpotato weevil . This attraction is used to lure the pests into traps, thereby helping to control their population .
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-3-Dodecenyl E-crotonate can be synthesized through several methods. One common approach involves the Wittig reaction, where 3-hydroxypropyltriphenylphosphorane reacts with nonanal. Another method involves the reaction of methylenetriphenylphosphorane with ethylene oxide, followed by metallation and subsequent reaction with nonanal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Z-3-Dodecenyl E-crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include dodecenyl alcohols, aldehydes, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Z-3-Dodecenyl E-crotonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is studied for its role in biological processes, including its use as a pheromone in insect behavior studies.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of insecticides and pheromone traps for pest control
Comparison with Similar Compounds
Similar Compounds
- Z-3-Dodecenyl acetate
- Z-3-Dodecenyl propionate
- Z-3-Dodecenyl butyrate
Uniqueness
Z-3-Dodecenyl E-crotonate is unique due to its specific ester moiety, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological receptors, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[(E)-dodec-3-enyl] (Z)-but-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11+,14-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVYOJQBLAZGEP-FJAAXBCVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCOC(=O)C=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCOC(=O)/C=C\C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104086-73-9 | |
Record name | 2-Butenoic acid, (3Z)-3-dodecenyl ester, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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